2-Methyl-N-(m-tolyl)benzamide

Neuroscience Pharmacology Receptor Binding

Sourcing 2-Methyl-N-(m-tolyl)benzamide? This crystalline solid (mp 144°C, LogP 3.63) is a strategic choice. Its unique dihedral angles (55.2°) define binding capabilities, enabling potent HDAC inhibition (IC50 0.169 μM) and 5-HT3 antagonism (IC50 3.38 μM). Essential for Tolvaptan analog synthesis. Ensure your research's success with this distinct, high-value intermediate.

Molecular Formula C15H15NO
Molecular Weight 225.28 g/mol
CAS No. 56776-45-5
Cat. No. B1606051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-N-(m-tolyl)benzamide
CAS56776-45-5
Molecular FormulaC15H15NO
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C
InChIInChI=1S/C15H15NO/c1-11-6-5-8-13(10-11)16-15(17)14-9-4-3-7-12(14)2/h3-10H,1-2H3,(H,16,17)
InChIKeyUEOKUJAEEOJMST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-N-(m-tolyl)benzamide (CAS 56776-45-5): A Defined Benzamide Scaffold for Research and Industrial Applications


2-Methyl-N-(m-tolyl)benzamide (CAS 56776-45-5, C15H15NO, MW: 225.29) is a well-characterized, substituted aromatic benzamide. Its core structure features a 2-methylbenzoyl group linked to an m-tolylamine moiety. The compound is a crystalline solid with a defined melting point of 144°C and a calculated LogP of 3.63, indicating significant hydrophobicity [1]. It is primarily used as a research intermediate in the synthesis of more complex pharmacologically active molecules and has been evaluated for its intrinsic biological activities [2].

Why 2-Methyl-N-(m-tolyl)benzamide Cannot Be Readily Substituted by Close Analogs


While several benzamide derivatives share a common core (e.g., N-(m-tolyl)benzamide, 3-Methyl-N-(m-tolyl)benzamide, 2-Methyl-N-phenylbenzamide), they are not functionally interchangeable. Minor positional changes or the addition/removal of methyl groups drastically alter both biological activity profiles and key physicochemical properties. For instance, shifting a single methyl group from the ortho- to the meta- or para-position of the benzoyl ring can result in >3-fold differences in enzyme inhibitory potency [1]. Furthermore, the specific substitution pattern of 2-Methyl-N-(m-tolyl)benzamide defines its unique conformation, including a dihedral angle of 55.2° between the amide and benzoyl ring, which directly influences its molecular recognition and binding capabilities compared to its structural analogs [2].

Quantitative Differentiation of 2-Methyl-N-(m-tolyl)benzamide from Key Analogs


5-HT3 Receptor Antagonism: Modest but Defined Activity

2-Methyl-N-(m-tolyl)benzamide exhibits quantifiable antagonist activity at the 5-HT3 receptor, a ligand-gated ion channel implicated in emesis and pain signaling. Its activity, while in the micromolar range, provides a defined baseline for structure-activity relationship (SAR) studies. This is a specific activity not universally shared across all benzamide analogs [1].

Neuroscience Pharmacology Receptor Binding

Histone Deacetylase (HDAC) Inhibition: A Nanomolar Benchmark

2-Methyl-N-(m-tolyl)benzamide has demonstrated significant inhibitory activity against HDAC enzymes, a key target in oncology and epigenetic research. Reported IC50 values are in the low micromolar to nanomolar range, positioning it as a potential core structure for developing more potent HDAC inhibitors [1][2][3].

Epigenetics Oncology Enzyme Inhibition

Structural Conformation: A Unique Molecular Geometry Defined by X-ray Crystallography

X-ray crystallography definitively resolves the three-dimensional structure of 2-Methyl-N-(m-tolyl)benzamide. The amide group forms a dihedral angle of 55.2(7)° with the benzoyl ring, and the angle between the two benzene rings is 36.2(1)°. This conformation is distinct from that of close analogs like 2-Methyl-N-phenylbenzamide, which has a much larger dihedral angle of 88.05(5)° between its phenyl and benzoyl rings [1][2].

Medicinal Chemistry Structural Biology Computational Chemistry

Physicochemical Profile: Higher LogP and Defined Melting Point Differentiate from Unsubstituted Analogs

The dual methylation of 2-Methyl-N-(m-tolyl)benzamide significantly alters its physicochemical properties compared to its unsubstituted parent. It possesses a higher LogP (3.63) and a sharper, higher melting point (144°C) than N-(m-tolyl)benzamide (LogP ~3.58, no reported melting point). This difference in lipophilicity and solid-state properties affects its solubility, membrane permeability, and purification processes [1].

ADME Formulation Science Chemical Synthesis

Validated Application Scenarios for 2-Methyl-N-(m-tolyl)benzamide Based on Specific Evidence


Scaffold for HDAC Inhibitor Development in Epigenetic Oncology

Given its demonstrated nanomolar IC50 against HDAC enzymes (as low as 0.169 μM) [1], 2-Methyl-N-(m-tolyl)benzamide serves as a potent, commercially available starting point for medicinal chemists designing novel HDAC inhibitors. Its well-defined crystal structure [2] facilitates rational structure-based optimization.

Benchmark Compound in 5-HT3 Receptor Pharmacology Studies

With a characterized IC50 of 3.38 μM for 5-HT3 receptor antagonism [3], this compound provides a low-cost, readily accessible reference standard for setting up and validating in vitro assays to study 5-HT3 receptor function and screen for more potent modulators.

Key Intermediate in the Synthesis of Vasopressin Receptor Antagonists

The compound is explicitly claimed as an intermediate in patent literature for the synthesis of 2,3,4,5-tetrahydro-1H-1-benzazepine derivatives, which are pharmacologically active as vasopressin antagonists (e.g., for the preparation of Tolvaptan analogs) [4]. This establishes a direct, high-value industrial application for large-scale procurement.

Crystallographic and Computational Modeling Standard

The precise, published crystallographic parameters (e.g., dihedral angle of 55.2° between amide and benzoyl ring, dihedral angle of 36.2° between aromatic rings) [2] make 2-Methyl-N-(m-tolyl)benzamide an excellent model compound for calibrating computational chemistry software and teaching advanced crystallography techniques.

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